4-Chloro-1,3-dioxolan-2-one

Lithium-ion battery Electrolyte additive Coulombic efficiency

4-Chloro-1,3-dioxolan-2-one, commonly referred to as chloroethylene carbonate (CEC), is a halogenated cyclic carbonate characterized by a molecular formula of C₃H₃ClO₃ and a molecular weight of 122.51 g/mol. This compound is a colorless to pale yellow liquid with a density of 1.504 g/mL at 25 °C, a boiling point of 121–123 °C at 18 mmHg, and a refractive index of n20/D 1.454.

Molecular Formula C3H3ClO3
Molecular Weight 122.51 g/mol
CAS No. 3967-54-2
Cat. No. B1361073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,3-dioxolan-2-one
CAS3967-54-2
Molecular FormulaC3H3ClO3
Molecular Weight122.51 g/mol
Structural Identifiers
SMILESC1C(OC(=O)O1)Cl
InChIInChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2
InChIKeyOYOKPDLAMOMTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,3-dioxolan-2-one (CAS 3967-54-2): A Reactive Cyclic Carbonate for Electrolyte and Polymer Science


4-Chloro-1,3-dioxolan-2-one, commonly referred to as chloroethylene carbonate (CEC), is a halogenated cyclic carbonate characterized by a molecular formula of C₃H₃ClO₃ and a molecular weight of 122.51 g/mol [1]. This compound is a colorless to pale yellow liquid with a density of 1.504 g/mL at 25 °C, a boiling point of 121–123 °C at 18 mmHg, and a refractive index of n20/D 1.454 . Its core structural feature—a five-membered 1,3-dioxolan-2-one ring substituted with a single chlorine atom—confers enhanced electrophilicity and a unique reactivity profile compared to its non-halogenated counterparts, making it a critical intermediate for halogen-exchange reactions and a functional additive in lithium-ion battery electrolytes [2].

Why 4-Chloro-1,3-dioxolan-2-one Cannot Be Interchanged with Non-Halogenated or Other Halogenated Carbonates


The presence and identity of the halogen atom in the cyclic carbonate ring dramatically alter the compound's electrochemical reduction potential, solvation properties, and reactivity [1]. While non-halogenated carbonates like ethylene carbonate (EC) and propylene carbonate (PC) serve as baseline solvents, their substitution with chloroethylene carbonate (CEC) fundamentally changes the solid-electrolyte interphase (SEI) formation on graphite anodes, reducing initial electrolyte decomposition from over 300 mAh/g to just 90 mAh/g [2]. Conversely, substituting the chlorine atom in CEC with a fluorine atom to yield fluoroethylene carbonate (FEC) completely reverses the cell's coulombic efficiency profile, demonstrating that even within the same halogen class, electrochemical behavior is not interchangeable [3]. Therefore, generic substitution without precise performance data is scientifically invalid and operationally risky.

Quantitative Differentiation Evidence for 4-Chloro-1,3-dioxolan-2-one: Head-to-Head and Cross-Study Comparisons


Direct Head-to-Head Comparison: CEC vs. FEC in Lithium-Ion Cell Coulombic Efficiency

In a direct head-to-head study comparing chloroethylene carbonate (CEC) and fluoroethylene carbonate (FEC) as electrolyte components in lithium-ion cells with graphite anodes, the cell containing FEC demonstrated a 100% current efficiency, whereas the cell using CEC in place of FEC exhibited poor current efficiency [1]. The FEC-containing cell also maintained 63% of its initial capacity after over 200 cycles [1].

Lithium-ion battery Electrolyte additive Coulombic efficiency Graphite anode

CEC vs. Baseline PC Electrolyte: Reduction of Initial Irreversible Capacity Loss

In a study evaluating the use of chloroethylene carbonate (CEC) as an electrolyte solvent for graphite anodes, the electrolyte decomposition during the first lithiation was reduced to 90 mAh/g when equal volumes of CEC and a co-solvent were used [1]. This is a significant reduction compared to the typical initial irreversible capacity loss observed in propylene carbonate (PC)-based electrolytes, which can exceed 300 mAh/g due to severe co-intercalation and exfoliation of the graphite structure [2].

Lithium-ion battery Electrolyte additive Solid-electrolyte interphase Irreversible capacity loss

Long-Term Cycling Stability: CEC-Containing Electrolyte Delivers 80% Capacity Retention Over 800 Cycles

A lithium-ion cell containing an electrolyte formulated with chloroethylene carbonate and propylene carbonate demonstrated a long cycle life, with the capacity decreasing by only 20% from the initial value after more than 800 cycles [1]. This performance metric provides a quantitative benchmark for evaluating CEC's efficacy as a cycle-life-enhancing additive.

Lithium-ion battery Cycle life Capacity retention Electrolyte additive

Halogen-Dependent Reactivity: CEC as a Key Intermediate in Halogen-Exchange (Halex) Reactions

The chlorine atom in 4-chloro-1,3-dioxolan-2-one serves as a leaving group for nucleophilic substitution, enabling its use as a precursor for the synthesis of fluoroethylene carbonate (FEC) and other functionalized cyclic carbonates [1]. In a representative halogen-exchange reaction, the treatment of CEC with a fluorinating agent (e.g., KF) under phase-transfer catalysis yields FEC with high selectivity (92.6%) and yield (90.8%) [2]. This contrasts with the more stable C-F bond in FEC, which does not readily undergo further halogen exchange under comparable conditions, highlighting CEC's unique role as a reactive intermediate.

Organic synthesis Halogen exchange Fluorination Fine chemicals

Optimal Application Scenarios for 4-Chloro-1,3-dioxolan-2-one Based on Differentiated Performance Data


High-Cycle-Life Lithium-Ion Battery Electrolyte Formulation

This compound is optimally deployed as a co-solvent or additive in lithium-ion battery electrolytes where long cycle life and reduced first-cycle capacity loss are paramount [1]. The data demonstrate that CEC-containing electrolytes can achieve 80% capacity retention after over 800 cycles [1], making it suitable for applications in electric vehicles, grid storage, and consumer electronics where longevity is a key performance indicator. It is particularly effective when used in conjunction with propylene carbonate to stabilize the graphite anode interface [2].

Synthesis of Fluoroethylene Carbonate (FEC) via Halogen Exchange

4-Chloro-1,3-dioxolan-2-one is a crucial intermediate in the industrial production of fluoroethylene carbonate, a high-value electrolyte additive [3]. The chlorine atom acts as an effective leaving group, enabling high-yield (up to 90.8%) conversion to FEC under phase-transfer catalysis with potassium fluoride [4]. This synthetic pathway is preferred over direct fluorination of ethylene carbonate due to better selectivity and process control.

Specialty Polymer and Fine Chemical Synthesis

Owing to the electrophilicity of the cyclic carbonate ring and the reactivity of the C-Cl bond, this compound serves as a versatile monomer and building block for functional polycarbonates and other fine chemicals [5]. Its ability to undergo selective ring-opening and substitution reactions enables the introduction of diverse functionalities into polymer backbones, which is valuable for the development of advanced materials with tailored properties such as flame retardancy or enhanced biodegradability [5].

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